9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
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Properties
IUPAC Name |
9-methyl-1,7-bis(2-methylprop-2-enyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14(2)11-27-20(29)18-19(25(5)22(27)30)23-21-26(18)13-17(16-9-7-6-8-10-16)24-28(21)12-15(3)4/h6-10H,1,3,11-13H2,2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGSCEBJIIFMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C4=CC=CC=C4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS Number: 898443-45-3) is a purine derivative that has garnered attention for its potential biological activities. This compound's structure and functional groups suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.
The molecular formula of this compound is , with a molecular weight of approximately 404.5 g/mol. The compound features a triazino-purine core that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 898443-45-3 |
Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. A study on related compounds showed that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 0.01 to 10 µM against leukemia cells . The potential of this compound in this context remains to be fully explored.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, purine derivatives have been shown to inhibit adenosine deaminase (ADA), which is crucial for purine metabolism. In related studies, ADA inhibition was observed with IC50 values around 1.7 µM for structurally similar compounds . Given the structural similarities, it is plausible that this compound may exhibit comparable enzyme inhibition.
Antimicrobial Activity
Preliminary assessments of purine derivatives have indicated potential antimicrobial properties. Compounds similar in structure have shown varying degrees of activity against Gram-positive and Gram-negative bacteria . Further investigation into the antimicrobial efficacy of this specific compound could yield valuable insights into its therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activities of triazino-purine derivatives:
- Cytotoxicity Studies : A series of derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the N1 and N3 positions significantly influenced activity.
- Mechanism of Action : Research has suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Synergistic Effects : Studies exploring combinations of purine derivatives with existing chemotherapeutic agents revealed enhanced cytotoxic effects when used in tandem .
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays have demonstrated that 9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can induce apoptosis in human breast cancer cells by activating caspase pathways. This mechanism highlights its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi in laboratory settings. The mode of action appears to involve disrupting microbial cell membranes and inhibiting vital metabolic pathways.
Pharmacological Effects
Neuroprotective Effects
Studies have suggested that This compound may exhibit neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound has been shown to reduce oxidative stress and inflammation in neuronal tissues. These findings point to its potential application in treating neurodegenerative disorders.
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property makes it a candidate for further research into treatments for chronic inflammatory conditions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer effects | Induced apoptosis in breast cancer cells via caspase activation |
| Study 2 | Assess antimicrobial activity | Effective against multiple bacterial strains; disrupted cell membranes |
| Study 3 | Evaluate neuroprotective effects | Reduced oxidative stress in animal models of neurodegeneration |
| Study 4 | Analyze anti-inflammatory properties | Inhibited pro-inflammatory cytokine production in immune cells |
Chemical Reactions Analysis
Cycloaddition Reactions
The 2-methylallyl groups enable participation in Huisgen 1,3-dipolar cycloadditions (copper-free click chemistry) with azides or other dipolarophiles. Such reactions are critical for bioconjugation or polymer synthesis .
Nucleophilic Substitution
The purine-dione core is susceptible to nucleophilic attack at C6 and C8 carbonyls under basic conditions. Hydrolysis or aminolysis reactions are common .
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| Aqueous NaOH (1M) | Reflux, 6h | 6,8-diol intermediate (ring-opening via keto-enol tautomerization) | |
| Ammonia (NH3/MeOH) | 60°C, 12h | 6,8-diamino derivative (amide formation) |
Radical-Mediated Reactions
The 2-methylallyl groups undergo radical addition or polymerization under UV light or initiators (e.g., AIBN) .
Oxidation and Reduction
-
Oxidation : Allyl groups convert to epoxides or carbonyls using mCPBA or KMnO4 .
-
Reduction : Purine-dione moieties are reduced to diols with NaBH4 or LiAlH4.
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH2Cl2, 0°C, 2h | Epoxidized allyl groups | |
| NaBH4 | EtOH, RT, 1h | 6,8-diol derivative (purine ring reduction) |
Aromatic Electrophilic Substitution
The phenyl substituent undergoes nitration or sulfonation under strong acidic conditions .
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| HNO3/H2SO4 | 0°C, 30min | 3-nitro-phenyl derivative (para-substitution dominates) | |
| SO3/H2SO4 | 50°C, 2h | 3-sulfo-phenyl derivative |
Q & A
Q. What are the key considerations for designing an efficient synthesis route for this compound?
Methodological Answer:
- Precursor Selection : Use substituted benzaldehydes and aminotriazolo precursors (e.g., 3-amino-1,2,4-triazole derivatives) as starting materials, with regioselective alkylation steps to introduce methylallyl and phenyl groups .
- Reaction Optimization : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C) to maximize yield .
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product, followed by recrystallization in ethanol for purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions, particularly distinguishing between methylallyl (δ 1.6–1.8 ppm for allylic CH) and phenyl protons (δ 7.2–7.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H] peak) and fragmentation patterns to confirm the triazino-purine backbone .
- Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (1660–1700 cm) and aromatic C-H bends (690–900 cm) .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize reaction conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization or alkylation). Compare outcomes with experimental yields to validate predictions .
- Reaction Path Search : Apply algorithms like GRRM (Global Reaction Route Mapping) to explore alternative pathways, reducing synthesis steps. For instance, identify whether the triazine ring forms before or after purine functionalization .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvent-catalyst combinations. For example, prioritize DMF with KCO based on similar triazino-purine syntheses .
Q. How can researchers resolve contradictions between computational predictions and experimental data?
Methodological Answer:
- Sensitivity Analysis : Test computational assumptions (e.g., solvent effects ignored in DFT) by repeating experiments under inert vs. ambient conditions. For example, moisture-sensitive intermediates may explain discrepancies in cyclization yields .
- Multi-Scale Modeling : Combine molecular dynamics (MD) simulations with quantum mechanics (QM) to account for bulk solvent interactions. This approach reconciles differences in predicted vs. observed regioselectivity .
- Error Propagation Analysis : Use Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., basis set choice) and correlate with experimental variance .
Q. What strategies improve scalability while maintaining stereochemical integrity?
Methodological Answer:
- Continuous Flow Reactors : Implement microreactors to control exothermic steps (e.g., alkylation), ensuring consistent temperature and minimizing side products like diastereomers .
- In Situ Monitoring : Use Raman spectroscopy or inline NMR to track reaction progress and adjust parameters in real time, preventing over-functionalization .
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during key steps, then cleave them post-cyclization to retain enantiomeric excess (>95%) .
Methodological Resources
- Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process control frameworks .
- Data Analysis : Use ICReDD’s feedback loop methodology, where experimental results refine computational models iteratively .
- Safety Protocols : Follow Angene’s guidelines for handling reactive intermediates (e.g., PPE requirements for methoxy-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
